Einecs 300-578-7

CAS No.: 91672-01-4

Cat. No.: VC16987681

Molecular Formula: C13H27NO5

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91672-01-4 |

|---|---|

| Molecular Formula | C13H27NO5 |

| Molecular Weight | 277.36 g/mol |

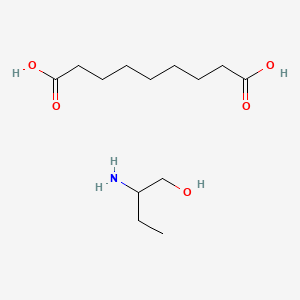

| IUPAC Name | 2-aminobutan-1-ol;nonanedioic acid |

| Standard InChI | InChI=1S/C9H16O4.C4H11NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-2-4(5)3-6/h1-7H2,(H,10,11)(H,12,13);4,6H,2-3,5H2,1H3 |

| Standard InChI Key | PBCKWJLVNREVRQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CO)N.C(CCCC(=O)O)CCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Einecs 300-578-7 corresponds to the molecular formula C₁₃H₂₇NO₅, with a molecular weight of 259.37 g/mol. The IUPAC name, 2-aminobutan-1-ol; nonanedioic acid, suggests a structure combining an amino alcohol (2-aminobutan-1-ol) and a dicarboxylic acid (nonanedioic acid). Such bifunctional compounds often exhibit unique reactivity profiles due to the presence of both amine and carboxylic acid groups.

Structural Insights and Hypothesized Reactivity

The compound’s structure implies potential for:

-

Intramolecular interactions: Hydrogen bonding between the amine and carboxylic acid groups could influence solubility and stability.

-

Diverse reaction pathways: The amine group may participate in nucleophilic substitutions, while the carboxylic acid could undergo esterification or amidation.

Regulatory Context and Historical Significance

Comparison with Modern Regulatory Requirements

| Aspect | EINECS (1981) Requirements | Modern REACH Requirements |

|---|---|---|

| Pre-market testing | Not required | Extensive toxicological and ecotoxicological data |

| Usage restrictions | None specified | Subject to authorization for high-risk applications |

| Environmental monitoring | Minimal | Mandatory risk assessments and reporting |

| Compound Class | Potential Risks | Mitigation Strategies |

|---|---|---|

| Amino alcohols | Skin/eye irritation | Use of personal protective equipment (PPE) |

| Dicarboxylic acids | Respiratory sensitization | Adequate ventilation systems |

Future Research Priorities

-

Synthetic pathways: Optimize synthesis to improve yield and purity.

-

Toxicological profiling: Conduct in vitro assays (e.g., Ames test for mutagenicity).

-

Application trials: Explore efficacy in polymer chemistry and antimicrobial formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume